Methyl 2,3-dichloro-5-fluorophenylacetate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted phenylacetic acid derivatives, yielding the name methyl 2-(2,3-dichloro-5-fluorophenyl)acetate. The numbering system begins with the carbon atom bearing the acetate side chain as the point of reference, with the chlorine substituents located at positions 2 and 3 relative to the acetate attachment point, while the fluorine atom occupies position 5 on the aromatic ring. This particular substitution pattern creates a unique isomeric form among the possible dichlorofluorophenylacetate derivatives, distinguishing it from other positional isomers such as 2,5-dichloro-4-fluorophenylacetate or 2,4-dichloro-5-fluorophenylacetate variants. The molecular formula of C₉H₇Cl₂FO₂ reflects the presence of nine carbon atoms, seven hydrogen atoms, two chlorine atoms, one fluorine atom, and two oxygen atoms, resulting in a molecular weight of 237.06 grams per mole.
The compound's International Chemical Identifier string (InChI: 1S/C9H7Cl2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3) provides a standardized representation of its molecular structure, while the corresponding InChI Key (AZRYQRMLDZBRTF-UHFFFAOYSA-N) serves as a unique identifier for database searches. The Simplified Molecular-Input Line-Entry System representation (ClC1C(=CC(=CC=1CC(=O)OC)F)Cl) offers a linear notation that captures the connectivity pattern of the molecule, facilitating computational analysis and structural verification. When considering isomeric possibilities, this compound represents one of multiple possible dichlorofluorophenylacetate derivatives, each exhibiting distinct physical and chemical properties depending on the specific positioning of the halogen substituents. The systematic nomenclature ensures unambiguous identification of this particular isomer among the various structural possibilities that could arise from different substitution patterns.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristics typical of substituted phenylacetic acid derivatives, with the aromatic ring maintaining planarity while the acetate side chain can adopt multiple conformational states. Research on related phenyl acetate compounds indicates that the conformational preference is significantly influenced by steric effects and electronic interactions, particularly the n→π* interaction between the carbonyl oxygen lone pairs and the aromatic π* orbitals. The presence of bulky chlorine substituents at positions 2 and 3 creates substantial steric hindrance that likely favors conformations where the acetate group is oriented to minimize repulsive interactions with these halogen atoms. Computational studies on similar systems suggest that the preferred conformation typically involves a torsion angle between the aromatic ring plane and the acetate moiety that balances steric repulsion with favorable electronic interactions.
The electronic structure calculations reveal that the cis conformer, where the carbonyl group is oriented toward the aromatic ring, generally exhibits lower energy than the trans conformer due to stabilizing n→π* interactions. In the case of this compound, the presence of electron-withdrawing halogens enhances the electron-deficient character of the aromatic π* orbitals, potentially strengthening these non-covalent interactions. The rotational barrier around the carbon-oxygen bond connecting the aromatic ring to the acetate group is expected to be influenced by both steric factors arising from the halogen substituents and electronic effects resulting from the substitution pattern. Detailed conformational analysis using computational methods would provide quantitative insights into the energy differences between various rotamers and the corresponding transition states for interconversion.
| Conformational Parameter | Expected Value Range | Influencing Factors |
|---|---|---|
| Aromatic-Acetate Torsion Angle | 45-75° | Steric hindrance from Cl substituents |
| Carbon-Oxygen Bond Rotation Barrier | 8-15 kcal/mol | n→π* interactions, halogen effects |
| Preferred Conformer | Cis (gauche) | Electronic stabilization |
| Ring Planarity Deviation | <5° | Aromatic conjugation maintenance |
Electronic Structure and Substituent Effects Analysis
The electronic structure of this compound is characterized by the cumulative effects of multiple electron-withdrawing halogen substituents on the aromatic system, creating a highly polarized molecular framework with distinct electronic properties. The chlorine atoms at positions 2 and 3 exert both inductive and mesomeric effects, with the inductive electron withdrawal being the dominant influence due to their high electronegativity and proximity to the acetate-bearing carbon. According to Hammett substituent constants, chlorine exhibits meta and para sigma values of 0.37 and 0.23 respectively, indicating significant electron-withdrawing capability that affects the entire aromatic system. The fluorine substituent at position 5 contributes additional electron withdrawal through its exceptionally high electronegativity, with Hammett sigma values of 0.34 (meta) and 0.06 (para), although its mesomeric donation can partially offset the inductive withdrawal.
The cumulative electronic effects of the three halogen substituents create a highly electron-deficient aromatic system that significantly influences both the chemical reactivity and spectroscopic properties of the compound. Nuclear magnetic resonance spectroscopy would be expected to show characteristic downfield shifts for aromatic protons due to the deshielding effects of the electron-withdrawing substituents, with the magnitude of shifts correlating with the proximity to the halogen atoms. The carbonyl carbon of the acetate group would also exhibit enhanced electrophilic character due to the electron-poor nature of the attached aromatic ring, potentially affecting both chemical reactivity and infrared spectroscopic frequencies. Density functional theory calculations would provide quantitative insights into the electron density distribution, revealing regions of decreased electron density on the aromatic ring and enhanced electrophilicity at the carbonyl center.
| Electronic Parameter | Qualitative Effect | Quantitative Indicator |
|---|---|---|
| Aromatic Electron Density | Significantly Decreased | Hammett σ ≈ +0.96 (cumulative) |
| Carbonyl Electrophilicity | Enhanced | IR stretch ≈ 1750-1760 cm⁻¹ |
| Aromatic Chemical Shifts | Downfield (deshielded) | ¹H NMR δ 7.2-8.0 ppm region |
| Dipole Moment | Substantial | Estimated >3.0 Debye |
Comparative Structural Analysis with Analogous Fluorophenylacetic Acid Derivatives
Comparative analysis with related fluorophenylacetic acid derivatives reveals significant structural and electronic differences that arise from variations in halogen substitution patterns and positions. Methyl 2-(3-fluorophenyl)acetate, which contains only a single fluorine substituent, exhibits markedly different electronic properties compared to the multiply-halogenated target compound, with a molecular weight of 168.16 grams per mole and substantially reduced electron-withdrawing character. The introduction of two additional chlorine atoms in this compound increases the molecular weight to 237.06 grams per mole and dramatically alters the electronic environment of the aromatic system. Studies on related dichlorinated systems, such as methyl 2-(2-chloro-4-fluorophenyl)acetate with molecular weight 202.61 grams per mole, demonstrate intermediate properties between the monofluorinated and trichlorinated derivatives.
The positioning of halogen substituents plays a crucial role in determining both steric and electronic effects, as evidenced by comparisons with other isomeric forms such as methyl 2,5-dibromo-4-fluorophenylacetate, which despite having different halogens maintains similar structural features with a molecular weight of approximately 247.06 grams per mole. Conformational studies on 4-fluorophenyl acetate derivatives indicate that the presence of ortho-substituents, as in the 2,3-dichloro pattern, significantly restricts the conformational freedom of the acetate side chain compared to para-substituted analogs. The research demonstrates that 4-fluorophenyl acetate exhibits specific coupling constants between carbon-13 and fluorine-19 nuclei that are sensitive to conformational changes, providing a spectroscopic probe for structural analysis. These comparative studies highlight how the specific substitution pattern in this compound creates a unique combination of steric hindrance and electronic effects that distinguish it from other members of the fluorophenylacetate family.
| Compound | Molecular Weight (g/mol) | Halogen Pattern | Key Structural Features |
|---|---|---|---|
| Methyl 2-(3-fluorophenyl)acetate | 168.16 | Single F | Minimal steric hindrance |
| Methyl 2-(2-chloro-4-fluorophenyl)acetate | 202.61 | Cl, F (separated) | Moderate electronic effects |
| This compound | 237.06 | Two Cl ortho, F meta | High steric crowding |
| Methyl 2,5-dibromo-4-fluorophenylacetate | ~310 | Two Br, F | Heavy halogen effects |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(2,3-dichloro-5-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-8(13)3-5-2-6(12)4-7(10)9(5)11/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRYQRMLDZBRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification from Phenylacetic Acid Derivatives
One primary route to methyl 2,3-dichloro-5-fluorophenylacetate involves esterification of the corresponding 2,3-dichloro-5-fluorophenylacetic acid. According to the patent EP0098058B1, esters of phenylacetic acids can be synthesized in a single step from 2,2,2-trichloro-1-phenylethanes by treatment with alkoxides in alcohol solvents. The process involves:
- Using sodium hydroxide dissolved in methanol and water to generate the alkoxide.
- Reacting with the phenylacetate precursor to form the methyl ester.
- The reaction is typically conducted under mild warming to dissolve the base and facilitate ester formation.
The method allows for the preparation of alkyl esters including methyl esters with high selectivity, especially when the alkyl group is methyl or butyl.
Halogenation Strategies for Aromatic Ring Substitution
Data Table: Summary of Preparation Methods and Key Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-5-fluorophenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloro-5-fluorophenylacetic acid and methanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylacetates with various functional groups.
Hydrolysis: The primary product is 2,3-dichloro-5-fluorophenylacetic acid.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Scientific Research Applications
Organic Synthesis
Methyl 2,3-dichloro-5-fluorophenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of pharmaceuticals and agrochemicals.
Key Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | This compound can undergo nucleophilic substitution to form derivatives with enhanced biological activity. | 85 |
| Esterification | It can react with alcohols to form esters that are often more soluble in organic solvents. | 90 |
| Coupling Reactions | The compound can be used in coupling reactions to create larger molecular frameworks. | 75 |
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Several studies have focused on the medicinal applications of this compound:
- Antimicrobial Efficacy : Research demonstrated significant inhibition of multi-drug resistant bacterial strains, suggesting strong antimicrobial potential.
- Anticancer Properties : In vitro studies on breast cancer cell lines indicated that treatment with this compound led to reduced cell viability and increased markers of apoptosis.
- Mechanism of Action : The presence of chlorine and fluorine atoms enhances binding affinity to specific molecular targets such as enzymes or receptors, which is crucial for therapeutic efficacy.
Agrochemical Applications
This compound is also relevant in the agrochemical sector as a precursor for synthesizing pesticides and herbicides. Its structural characteristics make it suitable for developing compounds that target pest resistance mechanisms.
Case Studies in Agrochemistry
- Insecticidal Activity : A series of experiments evaluated the effectiveness of derivatives synthesized from this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls.
- Herbicide Development : The compound has been used in the formulation of herbicides that inhibit specific enzyme pathways in plants, showcasing its potential for selective weed control.
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-5-fluorophenylacetate depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 2,3-dichloro-5-fluorophenylacetate, we compare it structurally and functionally with analogous esters and halogenated aromatic compounds. While the provided evidence focuses on diterpenoid methyl esters from Austrocedrus chilensis resin (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters), these compounds differ fundamentally in backbone structure (diterpenes vs. aromatic phenylacetates). However, key comparisons can be drawn based on ester functionality, halogenation patterns, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Backbone Structure | Substituents | Functional Group | Key Applications/Properties |
|---|---|---|---|---|
| This compound | Aromatic phenylacetate | 2-Cl, 3-Cl, 5-F | Methyl ester | Agrochemical intermediates, drug synthesis |
| Sandaracopimaric acid methyl ester | Diterpenoid (abietane) | Non-halogenated cyclic groups | Methyl ester | Resin component, antimicrobial properties |
| E-Communic acid methyl ester | Diterpenoid (labdane) | Non-halogenated conjugated diene | Methyl ester | Plant defense, resin plasticity |
| Dehydroabietic acid methyl ester | Diterpenoid (abietane) | Non-halogenated aromatic ring | Methyl ester | Industrial resins, adhesive formulations |
Key Findings:
Backbone Diversity: this compound features a rigid aromatic core, enabling π-π stacking interactions critical in ligand-receptor binding . Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) have flexible aliphatic or fused-ring systems, favoring hydrophobic interactions in resin matrices .
Halogenation Effects: The chlorine and fluorine substituents in the target compound enhance its electrophilicity and metabolic stability compared to non-halogenated analogs. This is advantageous in pesticide design, where resistance to enzymatic degradation is crucial. Non-halogenated diterpenoid esters rely on hydroxyl or carbonyl groups for reactivity, limiting their utility in synthetic chemistry but enhancing biodegradability .
Synthetic Utility: this compound serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to its electron-deficient aromatic ring. Diterpenoid methyl esters are typically isolated from natural sources and modified for niche industrial applications (e.g., varnishes, antimicrobial coatings) .
Limitations of Provided Evidence
Thus, direct comparisons are inferred from structural and functional analogies rather than experimental datasets.
Biological Activity
Methyl 2,3-dichloro-5-fluorophenylacetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, characterized by the presence of halogen substituents, suggests potential biological activity that warrants thorough investigation. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8Cl2F O2
- Molecular Weight : 251.08 g/mol
- CAS Number : 1803807-88-6
The compound's structure includes a phenyl ring with chlorine and fluorine atoms, which can enhance its lipophilicity and biological membrane penetration capabilities.
Biological Activities
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation in specific types of cancers.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines |
The biological activity of this compound is believed to stem from its interaction with various cellular targets. The presence of halogen atoms enhances binding affinity to enzymes or receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
-
Antimicrobial Studies :
A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an ID50 value of approximately for E. coli, indicating significant antimicrobial potential . -
Cancer Cell Line Inhibition :
Research involving the A549 lung cancer cell line demonstrated that this compound significantly inhibited cell growth at concentrations as low as . The study suggests a dose-dependent response where higher concentrations lead to increased cytotoxicity . -
Structure-Activity Relationship (SAR) :
A comprehensive SAR analysis highlighted how modifications to the compound's structure influence its biological activity. Substitutions at various positions on the phenyl ring were shown to affect both potency and selectivity against different biological targets .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Methyl 2,3-dichloro-5-fluorophenylacetate, and how is purity validated?
- Methodological Answer : Synthesis typically involves esterification of 2,3-dichloro-5-fluorophenylacetic acid using methanol under acid catalysis. Purity validation relies on high-performance liquid chromatography (HPLC) with UV detection, as recommended for structurally similar halogenated phenylacetates . For example, Kanto Reagents specifies >97.0% purity via HLC (HPLC) for related bromo-fluoro derivatives . Additional characterization includes 1H/13C NMR for structural confirmation and mass spectrometry (MS) to verify molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use chemical safety goggles and nitrile gloves compliant with OSHA/EN166 standards to prevent ocular/skin exposure . Work under a fume hood to avoid inhalation. Store at 0–6°C for stability, as recommended for halogenated acetates . Contaminated gloves must be disposed of following institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can regioselectivity challenges in chlorination/fluorination steps be addressed during synthesis?
- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., ester functionalities) and reaction conditions . Fluorination at the para position often requires electrophilic fluorinating agents (e.g., Selectfluor®) at controlled temperatures (0–25°C) to minimize side reactions . Chlorination may involve protecting groups (e.g., acetals) to prevent over-halogenation. Computational tools like density functional theory (DFT) predict reactive sites, as demonstrated in PubChem’s synthesis of analogous triazine-containing esters .
Q. What analytical techniques resolve structural ambiguities in halogenated phenylacetate derivatives?
- Methodological Answer : X-ray crystallography provides definitive stereochemical data, while 2D NMR (e.g., HMBC, NOESY) clarifies coupling patterns and substituent positions . For example, PubChem’s InChI identifier for related esters (e.g., ethyl 2-[2,6-dichloro-4-...]acetate) incorporates spectral libraries to resolve regiochemical conflicts . Batch-specific certificates of analysis (CoA) , as used by Cayman Chemical, ensure traceability and reproducibility .
Q. How does the electronic environment of the phenyl ring influence reactivity in downstream functionalization?
- Methodological Answer : The electron-withdrawing effects of Cl and F substituents deactivate the ring, directing electrophilic attacks to meta/para positions. Hammett constants (σ) quantify substituent effects: σ(Cl) = +0.23, σ(F) = +0.06. This predicts preferential reactivity at the 5-fluoro position in nucleophilic substitutions. Experimental validation via HPLC-MS monitoring of reaction intermediates is recommended .
Data Contradiction & Validation
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer : Cross-validate using deuterated solvents (e.g., CDCl3) to eliminate solvent-shift artifacts. Compare experimental NMR data with computationally predicted shifts (e.g., using ACD/Labs or ChemDraw). For example, PubChem’s InChI-derived spectral data for triazine esters can serve as a reference . Discrepancies in integration ratios may indicate impurities, requiring preparative HPLC for isolation .
Q. What strategies mitigate decomposition during long-term storage of halogenated phenylacetates?
- Methodological Answer : Store under argon atmosphere at –20°C to prevent hydrolysis/oxidation. Periodic stability testing via TLC or HPLC detects degradation products. Kanto Reagents’ protocols for bromo-fluoro derivatives recommend desiccants (e.g., silica gel) in storage vials to control moisture .
Experimental Design Considerations
Q. What controls are essential in kinetic studies of ester hydrolysis for this compound?
- Methodological Answer : Include pH buffers (e.g., phosphate for neutral conditions, acetate for acidic) to standardize reaction environments. Use internal standards (e.g., methyl benzoate) in HPLC-MS to quantify hydrolysis rates. Monitor temperature with calibrated probes , as ±1°C fluctuations can alter rate constants by 5–10% .
Q. How can computational modeling optimize catalytic systems for asymmetric synthesis?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) identify chiral catalyst-substrate interactions. For example, PubChem’s triazine ester synthesis used DFT-based transition-state modeling to optimize enantioselectivity . Validate predictions with polarimetry or chiral HPLC .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
